molecular formula C12H14ClN3O2 B1310487 Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate CAS No. 658084-80-1

Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

Cat. No.: B1310487
CAS No.: 658084-80-1
M. Wt: 267.71 g/mol
InChI Key: KVAZOUBYLUYIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the pyrrolo[2,1-F][1,2,4]triazine family, characterized by a fused ring system that includes both pyrrole and triazine rings. The presence of ethyl, chloro, and isopropyl groups further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,1-F][1,2,4]triazine core, followed by the introduction of the chloro and isopropyl groups. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropyl groups play a crucial role in binding affinity and specificity, while the pyrrolo[2,1-F][1,2,4]triazine core provides the structural framework necessary for biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be compared with other compounds in the pyrrolo[2,1-F][1,2,4]triazine family, such as:

    Ethyl 4-chloro-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 4-chloro-5-phenylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate: Contains a phenyl group, which may alter its chemical and biological properties.

Properties

IUPAC Name

ethyl 4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-5-16-10(9(8)7(2)3)11(13)14-6-15-16/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAZOUBYLUYIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C(C)C)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439699
Record name Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658084-80-1
Record name Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Reactant of Route 2
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Reactant of Route 4
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.